5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C18H13BrN2O2. This compound is known for its unique structure, which includes a bromine atom attached to a naphthalene ring and a carbamoylphenyl group. It has a molecular weight of 369.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group by reacting the brominated naphthalene with an appropriate amine.
Carbamoylation: The addition of the carbamoyl group to the phenyl ring.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced naphthalene derivatives.
Hydrolysis: Formation of corresponding acids and amines
Scientific Research Applications
5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carbamoylphenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-carbamoylphenyl)benzamide
- 5-bromo-N-(2-carbamoylphenyl)anthracene-1-carboxamide
- 5-bromo-N-(2-carbamoylphenyl)phenanthrene-1-carboxamide
Comparison
Compared to similar compounds, 5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide is unique due to its specific naphthalene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-9-4-6-11-12(15)7-3-8-13(11)18(23)21-16-10-2-1-5-14(16)17(20)22/h1-10H,(H2,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWNXHSBMGWRPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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